molecular formula C30H35ClN2O5 B13746009 1-(4-(alpha-(p-Chlorophenyl)benzyloxy)butyl)-4-(m-tolyl)piperazine oxalate CAS No. 23904-94-1

1-(4-(alpha-(p-Chlorophenyl)benzyloxy)butyl)-4-(m-tolyl)piperazine oxalate

Cat. No.: B13746009
CAS No.: 23904-94-1
M. Wt: 539.1 g/mol
InChI Key: OMWNBRFCWBLPRG-UHFFFAOYSA-N
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Description

This compound is a piperazine derivative with a complex substituent pattern:

  • Piperazine core: A six-membered ring with two nitrogen atoms at positions 1 and 2.
  • Substituents:
    • Position 1: A 4-(α-(p-chlorophenyl)benzyloxy)butyl chain. This moiety includes a benzyloxy group linked to a butyl chain, with a p-chlorophenyl group attached to the benzyl carbon.
    • Position 4: An m-tolyl group (3-methylphenyl).
  • Salt form: Oxalate counterion, which enhances solubility and stability.

Properties

CAS No.

23904-94-1

Molecular Formula

C30H35ClN2O5

Molecular Weight

539.1 g/mol

IUPAC Name

1-[4-[(4-chlorophenyl)-phenylmethoxy]butyl]-4-(3-methylphenyl)piperazine;oxalic acid

InChI

InChI=1S/C28H33ClN2O.C2H2O4/c1-23-8-7-11-27(22-23)31-19-17-30(18-20-31)16-5-6-21-32-28(24-9-3-2-4-10-24)25-12-14-26(29)15-13-25;3-1(4)2(5)6/h2-4,7-15,22,28H,5-6,16-21H2,1H3;(H,3,4)(H,5,6)

InChI Key

OMWNBRFCWBLPRG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)N2CCN(CC2)CCCCOC(C3=CC=CC=C3)C4=CC=C(C=C4)Cl.C(=O)(C(=O)O)O

Origin of Product

United States

Preparation Methods

Synthesis of the 4-(alpha-(p-chlorophenyl)benzyloxy)butyl Intermediate

  • The alpha-(p-chlorophenyl)benzyloxy group suggests an ether linkage formed by the reaction of a p-chlorobenzyl alcohol derivative with a suitable butyl halide or tosylate.
  • A typical approach involves nucleophilic substitution of a 4-hydroxybutyl derivative with p-chlorobenzyl chloride or a similar electrophile under basic conditions to form the benzyloxy ether linkage.
  • Alternatively, the benzyloxy group can be introduced via Williamson ether synthesis using 4-bromobutyl or 4-tosylbutyl intermediates reacting with p-chlorobenzyl alcohol in the presence of a base such as potassium carbonate.

Functionalization of the Piperazine Ring

  • The piperazine ring is substituted at the 1-position with the prepared 4-(alpha-(p-chlorophenyl)benzyloxy)butyl group.
  • The 4-position is substituted with a m-tolyl group, which can be introduced via N-arylation or N-alkylation reactions.
  • A common method is to start with piperazine and perform a stepwise alkylation:
    • First, alkylate the piperazine nitrogen at position 1 with the 4-(alpha-(p-chlorophenyl)benzyloxy)butyl moiety, typically using an alkyl halide or tosylate derivative.
    • Then, introduce the m-tolyl substituent at the 4-position by reaction with m-tolyl halide or via Buchwald-Hartwig amination using palladium catalysis.
  • Protection/deprotection strategies may be employed to achieve selective substitution at each nitrogen atom.

Formation of the Oxalate Salt

  • The free base form of the substituted piperazine is converted into its oxalate salt by reaction with oxalic acid .
  • This step typically involves dissolving the free base in a suitable solvent (e.g., ethanol, isopropanol, or acetone) and adding an equimolar amount of oxalic acid under stirring.
  • The oxalate salt precipitates out or crystallizes upon cooling or solvent evaporation.
  • Recrystallization from mixed solvents (e.g., ethyl acetate and hexane) is often used to purify the salt.

Supporting Data and Comparative Methods

Step Reaction Type Typical Reagents/Conditions Notes
1 Williamson Ether Synthesis p-chlorobenzyl chloride, 4-hydroxybutyl tosylate, K2CO3, acetone or DMF Formation of benzyloxybutyl intermediate
2 N-Alkylation of Piperazine Alkyl halide of benzyloxybutyl moiety, base (NaH, K2CO3), solvent (THF, DMF) Selective alkylation at N1 position
3 N-Arylation or Alkylation m-tolyl halide or aryl bromide, Pd catalyst, base (NaOtBu), solvent (toluene) Introduction of m-tolyl group at N4 position
4 Salt Formation Oxalic acid, ethanol or isopropanol Formation and crystallization of oxalate salt

Notes on Purification and Characterization

  • Purification of intermediates and final compounds is commonly achieved by recrystallization and chromatographic methods.
  • Characterization typically involves NMR (1H, 13C), mass spectrometry, IR spectroscopy, and elemental analysis.
  • The oxalate salt form improves the compound’s stability and handling properties, facilitating pharmaceutical formulation.

Chemical Reactions Analysis

Types of Reactions

1-(4-(alpha-(p-Chlorophenyl)benzyloxy)butyl)-4-(m-tolyl)piperazine oxalate can undergo various chemical reactions, including:

    Oxidation: Conversion of functional groups to higher oxidation states.

    Reduction: Reduction of functional groups to lower oxidation states.

    Substitution: Replacement of functional groups with other groups.

    Hydrolysis: Breakdown of the compound in the presence of water.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Reagents like alkyl halides or sulfonyl chlorides.

    Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

    Chemistry: Used as a reagent or intermediate in organic synthesis.

    Biology: Studied for its interactions with biological molecules and potential as a biochemical tool.

    Medicine: Investigated for its pharmacological properties, including potential therapeutic effects.

    Industry: Utilized in the development of new materials or chemical processes.

Mechanism of Action

The mechanism of action of 1-(4-(alpha-(p-Chlorophenyl)benzyloxy)butyl)-4-(m-tolyl)piperazine oxalate involves its interaction with specific molecular targets. These may include:

    Receptors: Binding to and modulating the activity of receptors in the body.

    Enzymes: Inhibiting or activating enzymes involved in metabolic pathways.

    Ion Channels: Affecting the function of ion channels and altering cellular signaling.

Comparison with Similar Compounds

Melanocortin Receptor (MC4R) Antagonists

MCL 0129 (Analog 27) and MCL0042 (Analog 28) are piperazine-based MC4R antagonists with fluorophenyl and naphthyl substituents :

Compound Substituents (Position 4) Key Features Receptor Affinity
Target Compound m-Tolyl (3-methylphenyl) Electron-donating methyl group; moderate lipophilicity Unknown
MCL 0129 (Analog 27) 2-Methoxynaphthalen-1-yl Bulky aromatic group; high lipophilicity MC4R (IC50: ~10 nM)
MCL0042 (Analog 28) 1-Naphthyl Planar aromatic system; enhances π-π stacking MC4R (IC50: ~15 nM)

Key Differences :

  • The p-chlorophenylbenzyloxy chain may introduce steric hindrance, affecting receptor binding kinetics.

Dopamine D3 Receptor Ligands

Triazole-linked piperazine derivatives (e.g., BAK 04-81 , BAK 05-26 ) show high D3 receptor selectivity :

Compound Linker Type Substituents (Position 4) D3 Ki (nM)
Target Compound Benzyloxybutyl m-Tolyl Unknown
BAK 05-26 (10a) Triazole-butyl 2,3-Dichlorophenyl 0.8
BAK 04-81 (9f) Triazole-butyl Phenyl 1.2

Key Differences :

  • The m-tolyl group (logP ~2.8) is less lipophilic than dichlorophenyl (logP ~3.5), possibly improving aqueous solubility but reducing membrane permeability .

Serotonin 5-HT1A Receptor Ligands

The 5-HT1A antagonist 1-(2-methoxyphenyl)-4-[4-(2-phthalimido)butyl]piperazine (from ) shares a butyl-linked piperazine structure :

Feature Target Compound 5-HT1A Antagonist
Position 1 Substituent p-Chlorophenylbenzyloxy Phthalimido
Position 4 Substituent m-Tolyl 2-Methoxyphenyl
Solubility Enhanced by oxalate salt Likely lower (neutral form)

Key Differences :

  • The phthalimido group in the antagonist is a strong hydrogen-bond acceptor, critical for 5-HT1A binding. The target compound’s benzyloxy group lacks this feature, suggesting divergent receptor interactions.
  • The m-tolyl group may confer selectivity over 5-HT1A due to steric and electronic differences compared to 2-methoxyphenyl .

Sigma Receptor Ligands

Sigma ligands like 9e () incorporate fluorophenylpiperazine moieties :

Compound Substituents (Position 4) σ1 Affinity (Ki, nM)
Target Compound m-Tolyl Unknown
9e 4-Fluorophenyl 12.4

Key Differences :

  • The 4-fluorophenyl group in 9e enhances σ1 binding via electronegative interactions. The m-tolyl group’s electron-donating methyl may reduce affinity but improve metabolic stability.

Q & A

Q. Methodological Optimization :

  • Use anhydrous solvents (e.g., DMF or THF) to minimize hydrolysis.
  • Purify intermediates via flash chromatography (silica gel, hexane/EtOAc gradient) .
  • Monitor reaction progress with TLC or LC-MS to isolate high-purity intermediates (>95%) .

How can researchers characterize the physicochemical properties of this compound, and what techniques validate its structural integrity?

Basic Research Focus
Key Properties :

  • Solubility : Sparingly soluble in water; highly soluble in DMSO, methanol, and dichloromethane (: PSA = 116.09 Ų, boiling point = 243°C).
  • Stability : Stable under inert atmospheres but hygroscopic; store at -20°C in desiccated conditions.

Q. Advanced Characterization :

  • NMR Spectroscopy : Confirm substituent positions via ¹H/¹³C NMR (e.g., aromatic protons at δ 7.32–7.00 ppm, piperazine CH₂ at δ 3.82–2.47 ppm) .
  • Mass Spectrometry : ESI-MS (positive mode) to verify molecular weight (expected [M+H]⁺ ≈ 521.2 g/mol).
  • XRD : Resolve crystalline structure of the oxalate salt to confirm counterion interactions .

What experimental designs are recommended for evaluating receptor-binding affinity and selectivity?

Advanced Research Focus
Targets : Central nervous system (CNS) receptors (e.g., serotonin 5-HT₁A/₂A, dopamine D₂) due to structural similarity to bioactive piperazines .

Q. Methodology :

Radioligand Binding Assays :

  • Use ³H-labeled ligands (e.g., ³H-ketanserin for 5-HT₂A) in HEK293 cells expressing human receptors.
  • Calculate IC₅₀ values via competitive binding curves; validate with Scatchard analysis .

Functional Assays :

  • Measure cAMP inhibition (GPCR activity) in CHO-K1 cells using luminescence-based kits.

Selectivity Screening :

  • Test against off-target receptors (e.g., adrenergic α₁, histamine H₁) to assess specificity .

Q. Data Interpretation :

  • Contradictions in binding data (e.g., low nanomolar vs. micromolar IC₅₀) may arise from assay conditions (membrane vs. whole-cell preparations) .

How can structure-activity relationship (SAR) studies be structured to optimize pharmacological activity?

Advanced Research Focus
SAR Variables :

  • Substituent Effects : Compare p-chlorophenyl vs. p-fluorophenyl analogs (: Fluorine enhances lipophilicity and CNS penetration).
  • Linker Length : Test butyl vs. propyl spacers to balance flexibility and steric hindrance.

Q. Experimental Design :

  • Synthesize analogs with systematic modifications (e.g., m-tolyl → o-tolyl, oxalate → hydrochloride salts).
  • Corrogate data from:
    • LogP : Measure via HPLC to assess lipophilicity.
    • In Vitro BBB Permeability : Use MDCK-MDR1 monolayers .

Q. Example SAR Table :

AnalogSubstituent R₁Substituent R₂5-HT₁A IC₅₀ (nM)LogP
1p-ClPhm-tolyl12.33.8
2p-FPhm-tolyl8.74.1
3p-ClPho-tolyl25.63.5

What strategies mitigate metabolic instability in preclinical development?

Advanced Research Focus
Metabolic Hotspots :

  • Piperazine Ring Oxidation : Predicted via in silico tools (e.g., StarDrop).
  • Ester Hydrolysis : Oxalate counterion may hydrolyze in plasma.

Q. Methodological Solutions :

  • Cytochrome P450 Inhibition : Co-incubate with CYP3A4/2D6 inhibitors (e.g., ketoconazole) in hepatocyte assays .
  • Prodrug Design : Replace oxalate with acetyl-protected carboxylates to enhance oral bioavailability.
  • Stability Testing : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) per ICH guidelines .

How should researchers resolve contradictory data in receptor-binding studies?

Advanced Research Focus
Common Contradictions :

  • Discrepancies between binding affinity (Ki) and functional potency (EC₅₀).

Q. Resolution Strategies :

Assay Validation :

  • Ensure consistent cell lines (e.g., CHO vs. HEK may express varying receptor densities).
  • Normalize data to reference ligands (e.g., serotonin for 5-HT receptors).

Allosteric vs. Orthosteric Binding :

  • Perform Schild analysis to distinguish mechanisms .

Data Reproducibility :

  • Replicate studies in independent labs; use blinded sample coding to reduce bias .

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